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molecular formula C14H10N2O B8392923 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B8392923
M. Wt: 222.24 g/mol
InChI Key: FWLZADNLKMHMPW-UHFFFAOYSA-N
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Patent
US03931205

Procedure details

A solution of 11.5 g of 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]-pyridine in a mixture of 60 ml of acetic acid and 25 ml of concentrated hydrochloric acid is heated under reflux for 24 hours. After concentration, water is added to the residue, and further 10% sodium hydroxide solution is added to dissolve the residue. An insoluble material is removed by extraction with chloroform. The aqueous layer is made acid with acetic acid, and the resulting crystalline precipitate is filtered off. The crystals are recrystallized from dioxane to give 8.5 g of 5H-[1]benzopyrano[2,3-b]-pyridin-7-yl-acetic acid as white needles melting at 218°C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C[C:4]1[CH:5]=[CH:6][C:7]2[O:16][C:11]3=[N:12][CH:13]=[CH:14][CH:15]=[C:10]3[CH2:9][C:8]=2[CH:17]=1)#N.[C:18]([OH:21])(=[O:20])[CH3:19]>Cl>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]2[CH2:9][C:8]3[CH:17]=[C:4]([CH2:19][C:18]([OH:21])=[O:20])[CH:5]=[CH:6][C:7]=3[O:16][C:11]=12

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C(#N)CC=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, water
ADDITION
Type
ADDITION
Details
is added to the residue, and further 10% sodium hydroxide solution
ADDITION
Type
ADDITION
Details
is added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
CUSTOM
Type
CUSTOM
Details
An insoluble material is removed by extraction with chloroform
FILTRATION
Type
FILTRATION
Details
the resulting crystalline precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The crystals are recrystallized from dioxane

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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